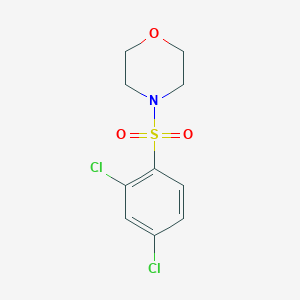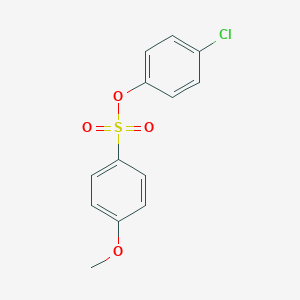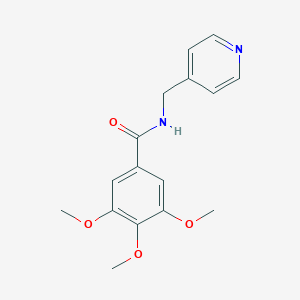![molecular formula C13H9ClN2O3 B185001 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid CAS No. 67232-58-0](/img/structure/B185001.png)
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, also known as CPBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain. CPBA has been shown to have a variety of applications in the field of medicine, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Mecanismo De Acción
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid exerts its effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. By blocking the activity of COX-2, this compound reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain. Additionally, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant properties, meaning that it can help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have analgesic effects, meaning that it can reduce pain. This compound has also been shown to have antiplatelet effects, meaning that it can reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, this compound has been shown to have a good safety profile, meaning that it is unlikely to cause significant side effects in laboratory animals. However, one limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body.
Direcciones Futuras
There are several future directions for research on 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid. One area of interest is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, there is ongoing research on the mechanisms of action of this compound, which may lead to the discovery of new targets for drug development. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, as well as the development of new analogs of this compound with improved properties.
Métodos De Síntesis
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloronicotinoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
67232-58-0 |
|---|---|
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
2-[(2-chloropyridin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)13(18)19/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
WWAZKNNZHJFLRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



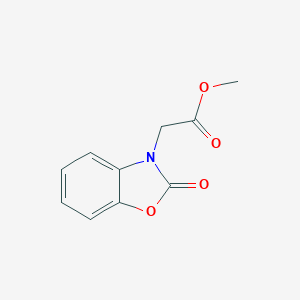

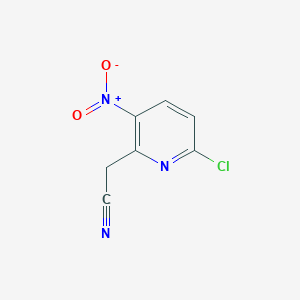

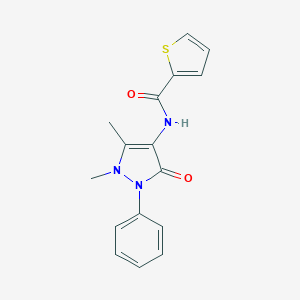

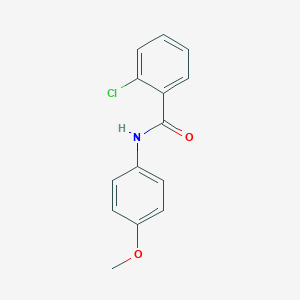
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

